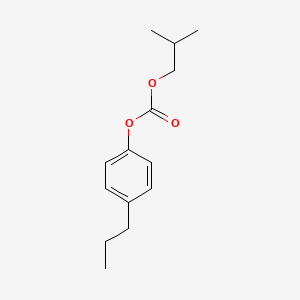
isobutyl 4-propylphenyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl 4-propylphenyl carbonate is an organic compound. It is derived from the isomer of butane, isobutane . The molecular formula of this compound is C14H20O3 . It is also known as Carbonic acid, isobutyl 4-isopropylphenyl ester .
Synthesis Analysis
The synthesis of an ester, such as this compound, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another synthetic pathway involves the reaction of CO2 with propylene oxide over a specific catalyst .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C14H20O3 . The structure consists of a carbonate group (CO3) attached to an isobutyl group and a 4-propylphenyl group . The isobutyl group is a four-carbon alkyl radical derived from isobutane .
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the retrieved sources. However, similar compounds like isobutanol undergo various reactions. For instance, isobutanol can be produced from renewable resources through microbial fermentation . It can also undergo high-temperature gas phase reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the retrieved sources. However, similar compounds like poly(propylene carbonate) have been studied for their thermal, rheological, mechanical, morphological, and barrier properties .
Mechanism of Action
The mechanism of action for isobutyl 4-propylphenyl carbonate is not explicitly mentioned in the retrieved sources. However, similar compounds like ibuprofen, an NSAID, are non-selective inhibitors of cyclooxygenase, an enzyme involved in prostaglandin and thromboxane synthesis .
Safety and Hazards
The safety and hazards associated with isobutyl 4-propylphenyl carbonate are not explicitly mentioned in the retrieved sources. However, similar compounds like 2-Methyl-1-propanol have safety data sheets that provide information on hazards, precautions, and first-aid measures .
Future Directions
The future directions for isobutyl 4-propylphenyl carbonate are not explicitly mentioned in the retrieved sources. However, similar compounds like isobutanol have promising potential as a biofuel that could potentially replace gasoline . There is ongoing research on microbial host engineering for sustainable isobutanol production from renewable resources .
properties
IUPAC Name |
2-methylpropyl (4-propylphenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-4-5-12-6-8-13(9-7-12)17-14(15)16-10-11(2)3/h6-9,11H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXYXVROPRAZEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC(=O)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5858809.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime]](/img/structure/B5858811.png)
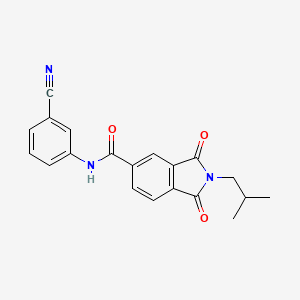
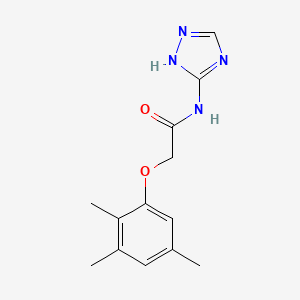
![1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime](/img/structure/B5858829.png)
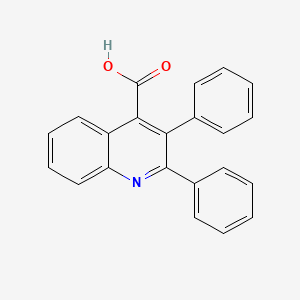
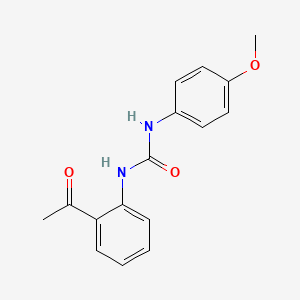
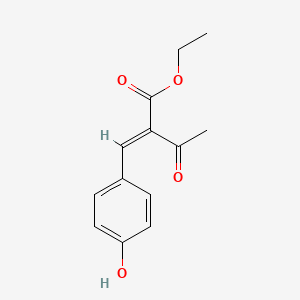
![1-[(4-isopropylphenoxy)acetyl]indoline](/img/structure/B5858875.png)
![4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}morpholine](/img/structure/B5858883.png)
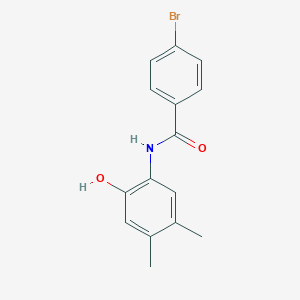
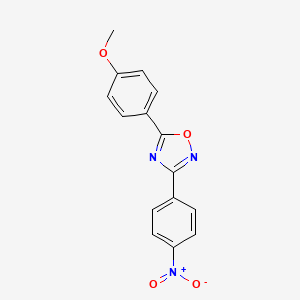
![1-[(4-bromo-2-methylphenoxy)acetyl]piperidine](/img/structure/B5858910.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B5858915.png)